Salicylihalamide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

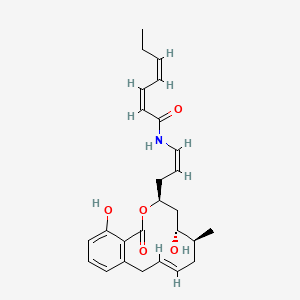

Salicylihalamide B, also known as this compound, is a useful research compound. Its molecular formula is C26H33NO5 and its molecular weight is 439.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Mechanism of Action:

Salicylihalamide B has been identified as a potent inhibitor of the Vacuolar ATPase (V-ATPase), a critical enzyme involved in maintaining cellular pH and energy homeostasis. Inhibition of V-ATPase disrupts the acidic environment necessary for various cellular processes, leading to apoptosis in cancer cells. Studies have shown that this compound exhibits selective cytotoxicity against various tumor cell lines, including those derived from breast, colon, and lung cancers.

Case Study Findings:

- In vitro studies demonstrated that this compound significantly inhibited the growth of tumorigenic human mammary epithelial cells (HME50-T) with an IC50 value of approximately 100 nM, while sparing non-tumorigenic cells .

- The compound's mechanism involves irreversible binding to the trans-membranous proton-translocating domain of V-ATPase, leading to disrupted cellular functions and enhanced apoptosis in cancer cells .

Neurotoxicology

Botulinum Neurotoxin Antagonism:

Recent investigations have highlighted the potential of this compound as an antagonist to botulinum neurotoxin serotype A (BoNT/A). This neurotoxin poses significant risks due to its potency as a biowarfare agent and its clinical implications in botulism.

Research Insights:

- This compound was screened alongside other salicylanilides for their ability to inhibit BoNT/A activity. Results indicated that it could prevent the translocation of the light chain of BoNT/A into the cytosol by modulating endosomal pH levels through its protonophore activity .

- The compound demonstrated an IC50 value of 141 nM in inhibiting BoNT/A activity, suggesting its potential as a therapeutic agent against botulism .

Synthesis and Derivatives

Synthesis Techniques:

The synthesis of this compound has been achieved using various methods, including:

- Asymmetric hydrogenation and ring-closing metathesis (RCM) strategies that allow for efficient production of this complex molecule .

- A notable synthesis route involves generating the compound from simple precursors through a series of carefully controlled reactions, which have been optimized for yield and purity.

Analog Development:

Research has also focused on developing analogs of this compound with enhanced efficacy or reduced toxicity profiles. For example, saliphenylhalamide has been synthesized as a potent analog with promising anticancer properties .

Comparative Efficacy Table

| Compound | Target Activity | IC50 Value (nM) | Cell Line Tested |

|---|---|---|---|

| This compound | V-ATPase Inhibition | ~100 | HME50-T (tumorigenic) |

| This compound | Botulinum Toxin Inhibition | 141 | hiPSC-derived GABA neurons |

| Saliphenylhalamide | Anticancer Activity | 95 | Various tumor cell lines |

特性

分子式 |

C26H33NO5 |

|---|---|

分子量 |

439.5 g/mol |

IUPAC名 |

(2Z,4Z)-N-[(Z)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10-/t19-,21-,23+/m0/s1 |

InChIキー |

VFCUJHFLFHQCRD-HSJVTLDRSA-N |

異性体SMILES |

CC/C=C\C=C/C(=O)N/C=C\C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |

正規SMILES |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

同義語 |

salicylihalamide A salicylihalamide B salicylihalamide-A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。